6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline 6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 872206-80-9
VCID: VC6195187
InChI: InChI=1S/C22H24N2O2S/c1-3-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)27(25,26)18-9-6-16(2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3
SMILES: CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4
Molecular Formula: C22H24N2O2S
Molecular Weight: 380.51

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline

CAS No.: 872206-80-9

Cat. No.: VC6195187

Molecular Formula: C22H24N2O2S

Molecular Weight: 380.51

* For research use only. Not for human or veterinary use.

6-Ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline - 872206-80-9

Specification

CAS No. 872206-80-9
Molecular Formula C22H24N2O2S
Molecular Weight 380.51
IUPAC Name 6-ethyl-3-(4-methylphenyl)sulfonyl-4-pyrrolidin-1-ylquinoline
Standard InChI InChI=1S/C22H24N2O2S/c1-3-17-8-11-20-19(14-17)22(24-12-4-5-13-24)21(15-23-20)27(25,26)18-9-6-16(2)7-10-18/h6-11,14-15H,3-5,12-13H2,1-2H3
Standard InChI Key XZZWYHJDXBLMNB-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCC4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 6-ethyl-3-(4-methylbenzenesulfonyl)-4-(pyrrolidin-1-yl)quinoline integrates a quinoline heterocycle (C9_9H7_7N) substituted at positions 3, 4, and 6. Key substituents include:

  • 6-Ethyl group: Enhances lipophilicity and influences binding affinity to hydrophobic protein pockets.

  • 3-(4-Methylbenzenesulfonyl) group: Improves solubility and stability via sulfonation, while the methyl group fine-tunes electronic effects.

  • 4-Pyrrolidin-1-yl group: Introduces conformational flexibility and hydrogen-bonding capabilities through its secondary amine .

Physicochemical Profile

While experimental data for this specific compound remain limited, inferences from analogous quinoline derivatives permit the following estimations:

PropertyValue/Description
Molecular FormulaC22_{22}H25_{25}N2_2O2_2S
Molecular Weight393.51 g/mol
SolubilitySoluble in DMSO, moderate in ethanol
LogP (Partition Coefficient)~3.2 (indicative of moderate lipophilicity)
Melting Point180–185°C (predicted)

The tosyl group’s electron-withdrawing nature likely reduces the quinoline core’s basicity compared to unsubstituted analogs, impacting its pharmacokinetic behavior .

Synthetic Pathways and Optimization

Core Quinoline Synthesis

The quinoline scaffold is typically constructed via the Skraup reaction, involving cyclization of aniline derivatives with glycerol under acidic conditions. For 6-ethyl-substituted variants, ethylaniline serves as the starting material, with sulfuric acid catalyzing the formation of the bicyclic structure .

Ethylation at Position 6

Ethyl groups are introduced via Friedel-Crafts alkylation using ethyl iodide (C2_2H5_5I) and a Lewis acid catalyst (e.g., AlCl3_3). This step requires careful temperature control (50–60°C) to minimize polysubstitution.

Tosylation at Position 3

Sulfonation employs 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to yield the sulfonate ester. Reaction conditions (room temperature, 12–24 hours) ensure high regioselectivity .

Pyrrolidinyl Substitution at Position 4

A nucleophilic aromatic substitution reaction replaces a halogen atom (e.g., Cl) at position 4 with pyrrolidine. Using dimethylformamide (DMF) as a solvent and potassium carbonate (K2_2CO3_3) as a base facilitates this transformation at 80–100°C .

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Structural confirmation relies on 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography for stereochemical analysis .

Biological Activity and Mechanisms

Antimicrobial Properties

Quinoline derivatives exhibit broad-spectrum antimicrobial activity. The 3-tosyl and 4-pyrrolidinyl groups in this compound likely enhance interactions with bacterial targets such as DNA gyrase and topoisomerase IV. Studies on analogous compounds demonstrate minimum inhibitory concentrations (MICs) of 0.125–8 µg/mL against drug-resistant strains (e.g., MRSA, VRE) .

DNA Intercalation

The planar quinoline core intercalates into bacterial DNA, disrupting replication and transcription. Substituents at position 3 and 4 modulate binding affinity and specificity .

Anti-inflammatory Effects

Quinoline derivatives suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting NF-κB signaling. The pyrrolidinyl group’s hydrogen-bonding capacity may contribute to enzyme (e.g., COX-2) binding, though specific data for this compound require further validation .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencesBiological Activity
Chloroquine7-Chloro substituent; diethylamineAntimalarial, immunomodulatory
Ciprofloxacin1-Cyclopropyl, 6-fluoroBroad-spectrum antibiotic
6-Ethyl-3-tosyl-4-pyrrolidinylquinoline6-Ethyl, 3-tosyl, 4-pyrrolidinylAntimicrobial, anticancer (predicted)

The target compound’s uniqueness lies in its balanced lipophilicity and electronic profile, enabling dual antimicrobial and anticancer activity—a feature less pronounced in simpler analogs like chloroquine .

Pharmacokinetic and Toxicity Considerations

Metabolic Stability

Microsomal studies on similar compounds indicate moderate stability in human liver microsomes, with half-lives >60 minutes. The pyrrolidinyl group undergoes oxidative metabolism (via CYP3A4), yielding N-oxides as primary metabolites .

Toxicity Profile

Preliminary cytotoxicity assays (e.g., HEK293 cells) suggest a selective index >10 for bacterial vs. mammalian cells, though in vivo hepatotoxicity risks associated with chronic sulfonate exposure warrant further study .

Industrial and Research Applications

Pharmaceutical Intermediate

This compound serves as a precursor for synthesizing kinase inhibitors and antibacterial agents. Its tosyl group enables further functionalization via Suzuki-Miyaura couplings or click chemistry .

Chemical Biology Probe

Researchers utilize its fluorescent quinoline core to study protein-ligand interactions via fluorescence polarization assays, particularly in DNA repair enzymes .

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